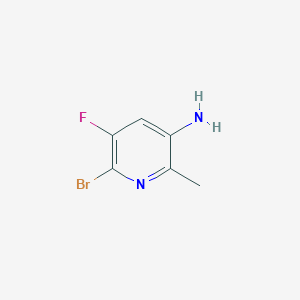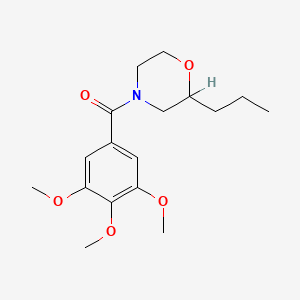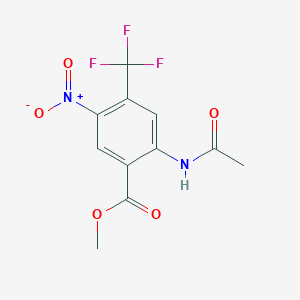![molecular formula C19H11NO B13937345 7-isocyanatobenzo[a]anthracene CAS No. 63018-56-4](/img/structure/B13937345.png)
7-isocyanatobenzo[a]anthracene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Isocyanatobenzo[a]anthracene is a polycyclic aromatic hydrocarbon derivative with an isocyanate functional group attached to the anthracene core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the reaction of 7-aminoanthracene with phosgene (COCl₂) under controlled conditions to form the isocyanate derivative . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of 7-isocyanatobenzo[a]anthracene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 7-Isocyanatobenzo[a]anthracene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, forming carbamates or ureas.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alcohols or amines can react with the isocyanate group under mild conditions.
Major Products:
Oxidation: Anthraquinone derivatives.
Reduction: Aminoanthracene derivatives.
Substitution: Carbamates and ureas.
Aplicaciones Científicas De Investigación
7-Isocyanatobenzo[a]anthracene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: Investigated for its interactions with biological macromolecules and potential as a probe in biochemical assays.
Medicine: Studied for its potential anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mecanismo De Acción
The mechanism of action of 7-isocyanatobenzo[a]anthracene involves its ability to interact with various molecular targets:
DNA Intercalation: The planar structure of the anthracene core allows it to insert between DNA base pairs, potentially disrupting replication and transcription processes.
Protein Binding: The isocyanate group can form covalent bonds with nucleophilic amino acid residues in proteins, affecting their function.
Comparación Con Compuestos Similares
7,12-Dimethylbenz[a]anthracene: Another polycyclic aromatic hydrocarbon with known carcinogenic properties.
Anthracene: The parent compound, lacking the isocyanate group, used in various organic synthesis applications.
Uniqueness: 7-Isocyanatobenzo[a]anthracene is unique due to the presence of the isocyanate group, which imparts distinct reactivity and potential for forming covalent bonds with biological molecules. This makes it a valuable tool in both chemical synthesis and biological research.
Propiedades
Número CAS |
63018-56-4 |
|---|---|
Fórmula molecular |
C19H11NO |
Peso molecular |
269.3 g/mol |
Nombre IUPAC |
7-isocyanatobenzo[a]anthracene |
InChI |
InChI=1S/C19H11NO/c21-12-20-19-16-8-4-2-6-14(16)11-18-15-7-3-1-5-13(15)9-10-17(18)19/h1-11H |
Clave InChI |
BRJLEUWFODMJNL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C=C32)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethyl 4-[(4-fluorobenzoyl)amino]benzoate](/img/structure/B13937291.png)

![3-Methyl-1H-pyrazolo[4,3-b]pyridin-6-amine](/img/structure/B13937311.png)






